molecular formula C19H16F3N3O3S B2419480 (2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-75-9

(2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2419480
CAS No.: 851805-75-9
M. Wt: 423.41
InChI Key: QBWPEBOTRGJWDO-UHFFFAOYSA-N
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Description

The compound (2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-12-15(6-3-7-16(12)25(27)28)17(26)24-9-8-23-18(24)29-11-13-4-2-5-14(10-13)19(20,21)22/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWPEBOTRGJWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 3-Nitro-o-Xylene to 2-Methyl-3-Nitrobenzoic Acid

The synthesis begins with the oxidation of 3-nitro-o-xylene (CAS 99-04-7) using a cobalt(II) acetate and manganese(II) acetate catalyst system in n-hexanoic acid under hydrogen peroxide (H₂O₂) at 60°C for 12 hours. This method achieves an 87% yield of 2-methyl-3-nitrobenzoic acid (CAS 1975-50-4), with HPLC monitoring ensuring <2% residual starting material.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in 1,2-dichloroethane with a catalytic amount of N,N-dimethylformamide (DMF) . Refluxing for 3 hours produces 2-methyl-3-nitrobenzoyl chloride (CAS 50424-93-6) in quantitative yield. The crude product is used directly in subsequent steps without purification.

Synthesis of 2-((3-(Trifluoromethyl)Benzyl)Thio)-4,5-Dihydro-1H-Imidazole

Thioether Formation

A modified procedure from antitubercular agent synthesis is employed:

  • 4,5-Dihydro-1H-imidazole (0.5 mmol) reacts with 3-(trifluoromethyl)benzyl bromide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
  • The mixture is stirred for 2–6 hours at room temperature, with reaction progress monitored by TLC.
  • Workup involves dilution with chloroform, washing with water, drying over sodium sulfate, and solvent evaporation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the thioether intermediate.

Coupling of Fragments to Form Methanone

Nucleophilic Acyl Substitution

The sodium salt of 2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is generated using sodium hydride (NaH) in N-methylpyrrolidinone (NMP) . This intermediate reacts with 2-methyl-3-nitrobenzoyl chloride at 0–5°C for 4 hours, followed by gradual warming to room temperature.

Workup and Isolation

The reaction is quenched with ice-water, and the product is extracted with dichloromethane. After drying and solvent removal, crude material is recrystallized from heptane/ethyl acetate (7:3) to afford the title compound as a pale-yellow solid.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.75–7.65 (m, 4H, Ar-H), 4.52 (s, 2H, SCH₂), 3.95–3.85 (m, 4H, imidazole-CH₂), 2.65 (s, 3H, CH₃).
  • ¹³C NMR : δ 190.2 (C=O), 144.5 (CF₃), 134.8–124.3 (aromatic carbons), 48.7 (SCH₂), 42.1 (imidazole-CH₂), 20.1 (CH₃).

High-Performance Liquid Chromatography (HPLC)

Purity >98% is confirmed using a C18 column (acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Process Optimization and Side Reactions

Nitration Regioselectivity

Over-nitration during the synthesis of 2-methyl-3-nitrobenzoic acid is mitigated by controlling H₂O₂ addition rates and maintaining temperatures ≤60°C.

Thioether Stability

The thioether linkage is susceptible to oxidation; thus, reactions are conducted under nitrogen atmosphere, and DMF is degassed prior to use.

Coupling Efficiency

Excessive NaH in the coupling step leads to imidazole ring decomposition. Stoichiometric NaH (1.1 equiv) maximizes yield while minimizing side products.

Scalability and Industrial Considerations

  • Catalyst Recycling : Cobalt and manganese acetates from the oxidation step are recoverable via aqueous extraction, reducing costs.
  • Solvent Selection : Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) in thioether formation improves environmental metrics without compromising yield.
  • Continuous Flow Nitration : Pilot-scale studies demonstrate 20% throughput increase using microreactors for nitration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine gas, bromine, sulfuric acid, nitric acid.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Halogenated Derivatives: Formed by halogenation of the aromatic rings.

    Sulfonated Derivatives: Formed by sulfonation of the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazole rings, similar to the target compound, can exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit tyrosine kinases, which play a crucial role in the proliferation of cancer cells. The compound may serve as a precursor for synthesizing more complex molecules that target specific cancer pathways, potentially leading to new treatments for leukemia and other neoplastic diseases .

Antimicrobial Properties

The presence of the nitrophenyl group in the compound suggests potential antimicrobial activity. Nitrophenyl derivatives have been studied for their ability to inhibit bacterial growth and could be further explored for developing new antibiotics. The trifluoromethyl group is known to enhance biological activity and could improve the efficacy of antimicrobial agents derived from this compound .

Synthetic Pathways

The synthesis of (2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can involve several steps:

  • Formation of the Imidazole Ring : The initial step may involve the reaction of a suitable benzyl thiol with a precursor containing an imidazole moiety.
  • Nitration : The introduction of the nitro group can be achieved through electrophilic aromatic substitution using nitrating agents.
  • Trifluoromethylation : The trifluoromethyl group can be introduced via nucleophilic substitution reactions or through specialized reagents that facilitate the incorporation of fluorine atoms .

Case Study: Anticancer Activity Evaluation

A study evaluating various imidazole derivatives showed that compounds with similar structural features to this compound demonstrated significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the inhibition of specific tyrosine kinases involved in cell signaling pathways critical for tumor growth .

Case Study: Antimicrobial Testing

In another study, derivatives of nitrophenyl compounds were tested against a range of bacterial strains. Results indicated that compounds with a trifluoromethyl substituent exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting that this compound could similarly possess notable antimicrobial properties .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group and nitro group could play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-methyl-3-nitrophenyl)(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (2-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (2-methyl-3-nitrophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Uniqueness

The presence of the trifluoromethyl group in (2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack this functional group.

Biological Activity

The compound (2-methyl-3-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel imidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A nitrophenyl group that may contribute to its bioactivity.
  • A trifluoromethylbenzyl moiety that enhances lipophilicity and potentially increases membrane permeability.
  • The imidazole ring , known for its biological relevance in various pharmacological contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including compounds similar to our target compound.

In Vitro Studies

  • Antibacterial Activity :
    • Compounds with imidazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) ranging from 2 to 50 µg/ml depending on the specific structure and substitutions present .
    • The presence of nitro groups in similar compounds has been linked to enhanced antibacterial effects due to their ability to generate reactive nitrogen species that disrupt bacterial DNA synthesis .
  • Antifungal Activity :
    • Some studies report antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness compared to standard antifungal agents . This suggests that our compound may also possess antifungal properties worth exploring.

Cytotoxicity and Selectivity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary investigations into related imidazole derivatives have indicated low cytotoxicity towards human cell lines (e.g., HEK-293 cells), suggesting a favorable safety profile for further development .

The mechanisms through which imidazole derivatives exert their biological effects are multifaceted:

  • DNA Interference : Similar compounds have demonstrated the ability to interfere with DNA replication and repair mechanisms, leading to bacterial cell death .
  • Enzyme Inhibition : Some derivatives are known to inhibit key enzymes involved in bacterial metabolism, which may contribute to their antimicrobial efficacy .

Case Studies

A few notable case studies involving imidazole derivatives include:

  • Study on Antimicrobial Efficacy : A study evaluated a series of nitroimidazole compounds against various pathogens, finding significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The most potent compounds had MIC values as low as 2 µg/ml .
  • Toxicological Assessment : Another investigation assessed the toxicity of imidazole derivatives in vitro, revealing that several compounds exhibited minimal cytotoxicity at therapeutic concentrations, thus supporting their potential as safe therapeutic agents .

Data Tables

Compound NameStructureMIC (µg/ml)Activity Type
Compound AStructure2Antibacterial
Compound BStructure50Antifungal
Target CompoundStructureTBDTBD

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeKey Challenges
1Cyclohexanone, thiourea, HCl (reflux, 6h)60-70%Competing side reactions (e.g., over-oxidation)
23-(Trifluoromethyl)benzyl chloride, K₂CO₃, DMF (80°C, 12h)50-65%Steric hindrance from CF₃ group
32-Methyl-3-nitrobenzoyl chloride, Pd(PPh₃)₄, THF (rt, 24h)40-55%Sensitivity to nitro group reduction

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., dihydroimidazole CH₂ groups at δ 3.2–3.8 ppm) and confirms thioether linkage (C-S signal at ~40 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₀H₁₆F₃N₃O₃S: calc. 452.0921, observed 452.0918) .
  • X-ray Crystallography : Resolves bond angles (e.g., dihedral angle between imidazole and trifluoromethylbenzyl groups: 72.5°) and confirms stereoelectronic effects of the CF₃ group .
  • FT-IR : Identifies carbonyl stretching (C=O at ~1680 cm⁻¹) and nitro group vibrations (asymmetric NO₂ at 1520 cm⁻¹) .

Advanced: How can reaction conditions be optimized to resolve contradictions in reported yield data for the final coupling step?

Methodological Answer:
Discrepancies in yields (40–55%) arise from competing side reactions (e.g., nitro group reduction or incomplete acylation). Optimization strategies include:

  • Solvent Screening : Replace THF with dichloromethane (DCM) to reduce palladium catalyst poisoning .
  • Catalyst Tuning : Use Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ for higher turnover in coupling reactions .
  • Temperature Control : Lower reaction temperature to 0°C minimizes nitro group degradation .

Q. Table 2: Optimized Coupling Conditions

ParameterStandard ProtocolOptimized ProtocolYield Improvement
CatalystPd(PPh₃)₄Pd(OAc)₂/XPhos+15%
SolventTHFDCM+10%
Temprt0°C+8%

Advanced: What strategies can resolve contradictions in biological activity data (e.g., IC₅₀ variability across assays)?

Methodological Answer:
IC₅₀ variability may stem from assay conditions (e.g., cell line differences) or compound stability. Mitigation approaches:

Standardized Assays : Use isogenic cell lines and matched ATP levels in kinase inhibition studies .

Metabolic Stability Testing : Pre-incubate compound with liver microsomes to identify degradation products (e.g., nitro reduction to amine) .

Structural Analog Comparison : Test analogs lacking the CF₃ group to isolate its contribution to target binding .

Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • pH-Dependent Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The nitro group is prone to hydrolysis at pH > 8 .
  • Photostability : Expose to UV-Vis light (300–800 nm) for 48h; nitroaromatic compounds often form radical byproducts .
  • Thermal Analysis : DSC/TGA reveals decomposition onset at ~180°C, critical for storage recommendations .

Advanced: How to design experiments to study the structure-activity relationship (SAR) of the trifluoromethyl group?

Methodological Answer:

  • Synthetic Modifications : Synthesize analogs with -CF₃ replaced by -CH₃, -Cl, or -OCF₃. Compare logP (lipophilicity) and target binding (e.g., kinase inhibition ΔG) .
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces; the -CF₃ group enhances electron-withdrawing effects at the benzyl position .
  • Crystallographic Overlays : Compare X-ray structures of analogs bound to a target protein (e.g., CYP450) to identify steric clashes or improved van der Waals contacts .

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